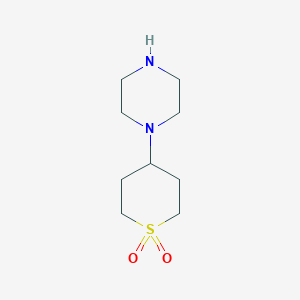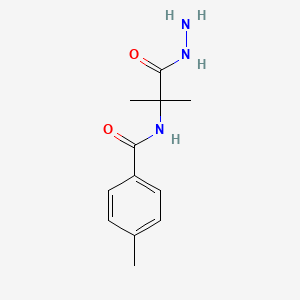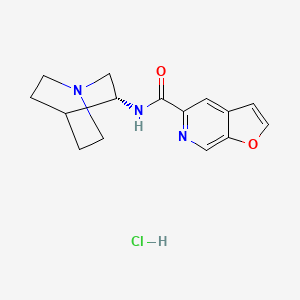
PHA-543613 hydrochloride
概要
説明
PHA 543613 hydrochloride is a potent and selective agonist of the alpha 7 nicotinic acetylcholine receptor (α7nAChR). This compound is known for its ability to cross the blood-brain barrier and has been studied for its potential therapeutic effects on cognitive deficits associated with conditions such as Alzheimer’s disease and schizophrenia .
科学的研究の応用
PHA 543613 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the properties and functions of the alpha 7 nicotinic acetylcholine receptor.
Biology: It is used to investigate the role of α7nAChR in various biological processes, including inflammation and immune response.
Medicine: It is studied for its potential therapeutic effects on cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia.
Industry: It is used in the development of new drugs targeting the α7nAChR
作用機序
PHA 543613 hydrochloride exerts its effects by selectively binding to and activating the alpha 7 nicotinic acetylcholine receptor. This activation leads to the modulation of various signaling pathways, including the cholinergic anti-inflammatory pathway. The compound downregulates NF-κB signaling through reduced phosphorylation of the NF-κB p65 subunit and promotes STAT-3 signaling by maintaining phosphorylation. These actions result in the regulation of innate immune responses and the modulation of inflammation .
将来の方向性
PHA-543613 hydrochloride is under development as a possible treatment for cognitive deficits in schizophrenia . It has been shown to inhibit Porphyromonas gingivalis-induced expression of interleukin-8 by oral keratinocytes . This suggests that α7nAChR plays a role in regulating the innate immune responses of oral keratinocytes .
生化学分析
Biochemical Properties
PHA-543613 hydrochloride is a selective α7 nAChR agonist, with a Ki of 8.8 nM . It interacts with α7-nAChR, showing selectivity over α3β4, α1β1γδ, α4β2 and 5-HT3 receptors . The nature of these interactions involves binding to the α7-nAChR, which leads to receptor activation .
Cellular Effects
This compound has been shown to inhibit Porphyromonas gingivalis-induced expression of interleukin-8 (IL-8) at the transcriptional level in oral keratinocytes . It influences cell function by downregulating NF-κB signaling through reduced phosphorylation of the NF-κB p65-subunit and promoting STAT-3 signaling by maintenance of phosphorylation .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to α7-nAChR . This binding leads to receptor activation, which in turn influences various cellular and molecular processes. For instance, it has been shown to downregulate NF-κB signaling through reduced phosphorylation of the NF-κB p65-subunit and promote STAT-3 signaling by maintenance of phosphorylation .
Dosage Effects in Animal Models
In animal models, this compound at a dosage of 0.3 mg/kg was able to reverse Scopolamine-induced short-term memory deficits . At dosages of 4 and 12 mg/kg, it reduced behavioral deficits and brain edema .
準備方法
The synthesis of PHA 543613 hydrochloride involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
化学反応の分析
PHA 543613 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
PHA 543613 hydrochloride is unique in its high selectivity for the alpha 7 nicotinic acetylcholine receptor over other receptor subtypes such as α3β4, α1β1γδ, α4β2, and 5-HT3 receptors. Similar compounds include:
PHA 543613 dihydrochloride: Another form of the compound with similar properties and applications.
PHA 543613: The base form of the compound without the hydrochloride salt.
Other α7nAChR agonists: Compounds that also target the alpha 7 nicotinic acetylcholine receptor but may have different selectivity profiles and pharmacokinetic properties.
特性
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2.ClH/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18;/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTPSZUBRSEWNY-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1586767-92-1 | |
| Record name | PHA-543613 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1586767921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHA-543613 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13XQH31A5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does PHA 543613 hydrochloride interact with its target and what are the downstream effects?
A: PHA 543613 hydrochloride is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR) [, ]. Upon binding to α7nAChR, it activates downstream signaling pathways, notably inhibiting the phosphorylation of the NF-κB p65 subunit at Serine 468 and serine 536 []. This inhibition reduces NF-κB p65 translocation into the nucleus, ultimately leading to the downregulation of pro-inflammatory cytokine transcription, such as Interleukin-8 (IL-8) [].
Q2: What evidence suggests a potential therapeutic benefit of PHA 543613 hydrochloride in Parkinson’s Disease?
A: Research using a rat model of Parkinson's disease (induced by 6-hydroxydopamine lesion) demonstrated that PHA 543613 hydrochloride, administered intraperitoneally, provided neuroprotective effects on striatal dopaminergic neurons []. This protection was associated with a reduction in microglial activation, suggesting an anti-inflammatory mechanism of action []. Positron emission tomography (PET) imaging further revealed a partial reversal of dopamine transporter density decrease in the lesioned striatum of PHA 543613 hydrochloride-treated rats, indicating preservation of dopaminergic neuron integrity [].
Q3: How does PHA 543613 hydrochloride affect the inflammatory response in oral keratinocytes?
A: Studies have shown that PHA 543613 hydrochloride effectively inhibits the expression of the pro-inflammatory cytokine IL-8 in oral keratinocytes challenged with Porphyromonas gingivalis []. This inhibition occurs at the transcriptional level and is mediated through the α7nAChR pathway []. This finding suggests a potential role for PHA 543613 hydrochloride in modulating the immune response at epithelial surfaces, particularly in the context of periodontal disease where dysregulated immunity is a key feature [].
Q4: Is there any evidence of upregulation of the target receptor in diseased tissue?
A: Yes, research has shown that the α7nAChR, the target of PHA 543613 hydrochloride, is upregulated in diseased periodontal tissue []. This upregulation suggests a potential role for this receptor in the pathogenesis of periodontal disease and highlights the possibility of targeted therapeutic intervention using α7nAChR agonists like PHA 543613 hydrochloride.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



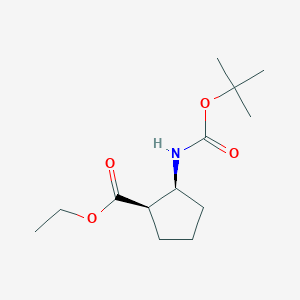
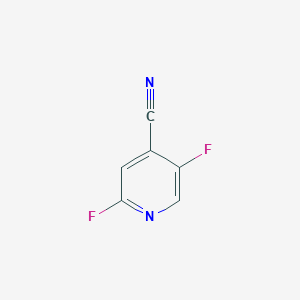
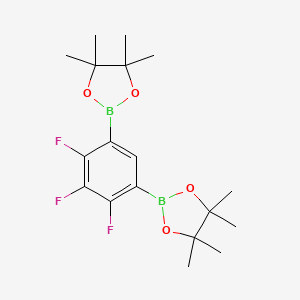
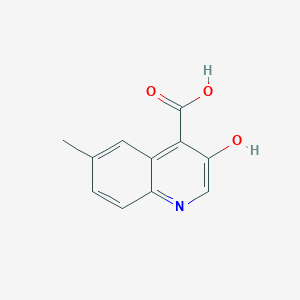
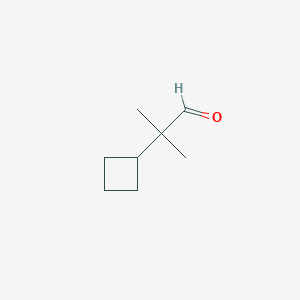
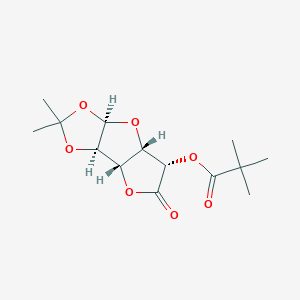


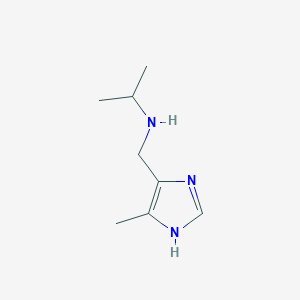
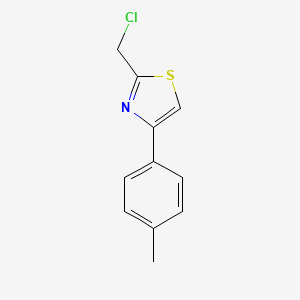
![N-{[(2-nitrophenyl)amino]carbonyl}glycine](/img/structure/B1425232.png)
![(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride](/img/structure/B1425234.png)
